Cas no 1783749-25-6 (4-(azetidin-3-yl)methyl-2-bromophenol)

4-(アゼチジン-3-イル)メチル-2-ブロモフェノールは、ブロモフェノール骨格にアゼチジン環が結合した特異な構造を持つ有機化合物です。この化合物の特徴は、芳香環と窒素含有複素環の組み合わせにより、医薬品中間体としての高い反応性と多様な修飾可能性を有することです。特に、アゼチジン環の立体構造が分子の立体配座に影響を与え、生体活性化合物の設計において重要な役割を果たします。ブロモ基は求核置換反応の活性部位として機能し、さらに官能基変換が可能な点も利点です。この化合物は創薬研究において、新規薬剤候補の合成における重要な構築ブロックとしての潜在性を有しています。

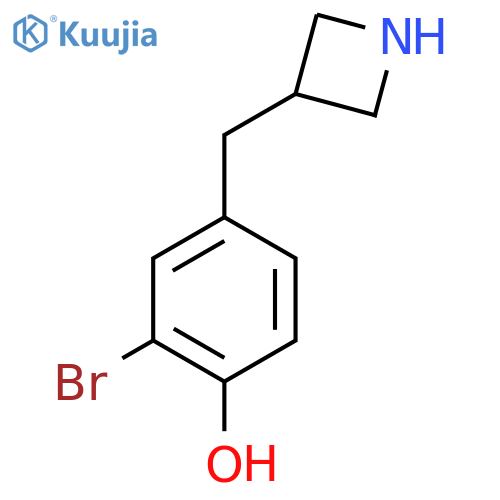

1783749-25-6 structure

商品名:4-(azetidin-3-yl)methyl-2-bromophenol

4-(azetidin-3-yl)methyl-2-bromophenol 化学的及び物理的性質

名前と識別子

-

- 4-(azetidin-3-yl)methyl-2-bromophenol

- EN300-1906301

- 1783749-25-6

- 4-[(azetidin-3-yl)methyl]-2-bromophenol

-

- インチ: 1S/C10H12BrNO/c11-9-4-7(1-2-10(9)13)3-8-5-12-6-8/h1-2,4,8,12-13H,3,5-6H2

- InChIKey: PARJIAOJKBXJJM-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(=C1)CC1CNC1)O

計算された属性

- せいみつぶんしりょう: 241.01023g/mol

- どういたいしつりょう: 241.01023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 32.3Ų

4-(azetidin-3-yl)methyl-2-bromophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1906301-0.5g |

4-[(azetidin-3-yl)methyl]-2-bromophenol |

1783749-25-6 | 0.5g |

$1262.0 | 2023-09-18 | ||

| Enamine | EN300-1906301-5.0g |

4-[(azetidin-3-yl)methyl]-2-bromophenol |

1783749-25-6 | 5g |

$3812.0 | 2023-06-01 | ||

| Enamine | EN300-1906301-0.05g |

4-[(azetidin-3-yl)methyl]-2-bromophenol |

1783749-25-6 | 0.05g |

$1104.0 | 2023-09-18 | ||

| Enamine | EN300-1906301-5g |

4-[(azetidin-3-yl)methyl]-2-bromophenol |

1783749-25-6 | 5g |

$3812.0 | 2023-09-18 | ||

| Enamine | EN300-1906301-10.0g |

4-[(azetidin-3-yl)methyl]-2-bromophenol |

1783749-25-6 | 10g |

$5652.0 | 2023-06-01 | ||

| Enamine | EN300-1906301-0.1g |

4-[(azetidin-3-yl)methyl]-2-bromophenol |

1783749-25-6 | 0.1g |

$1157.0 | 2023-09-18 | ||

| Enamine | EN300-1906301-2.5g |

4-[(azetidin-3-yl)methyl]-2-bromophenol |

1783749-25-6 | 2.5g |

$2576.0 | 2023-09-18 | ||

| Enamine | EN300-1906301-1g |

4-[(azetidin-3-yl)methyl]-2-bromophenol |

1783749-25-6 | 1g |

$1315.0 | 2023-09-18 | ||

| Enamine | EN300-1906301-1.0g |

4-[(azetidin-3-yl)methyl]-2-bromophenol |

1783749-25-6 | 1g |

$1315.0 | 2023-06-01 | ||

| Enamine | EN300-1906301-0.25g |

4-[(azetidin-3-yl)methyl]-2-bromophenol |

1783749-25-6 | 0.25g |

$1209.0 | 2023-09-18 |

4-(azetidin-3-yl)methyl-2-bromophenol 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

1783749-25-6 (4-(azetidin-3-yl)methyl-2-bromophenol) 関連製品

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量